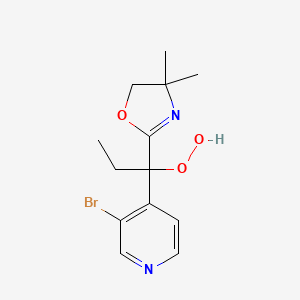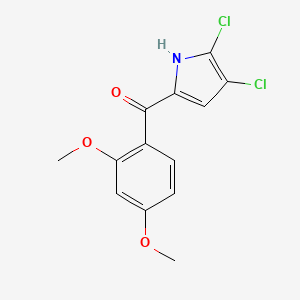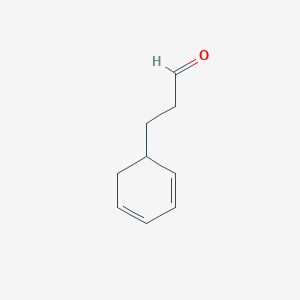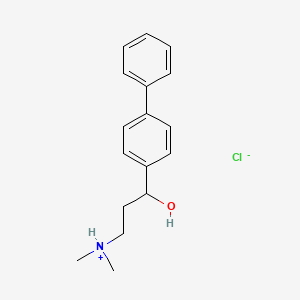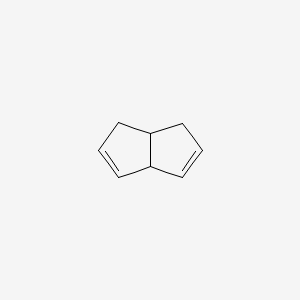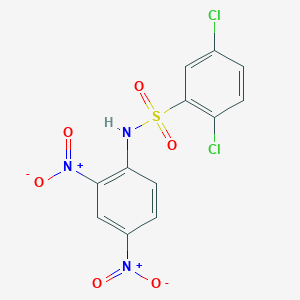
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes two trichloromethyl groups attached to a 1,3,5-trioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloromethyl compounds with 1,3,5-trioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality control.
化学反应分析
Types of Reactions
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloromethyl ketones, while reduction could produce trichloromethyl alcohols. Substitution reactions can result in a variety of substituted trioxane derivatives.
科学研究应用
(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it may interact with biological molecules in interesting ways.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane exerts its effects involves its interaction with molecular targets through its trichloromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific context of its use.
相似化合物的比较
Similar Compounds
- (1S,2R,4S)-1,4-dichloro-2-(trichloromethyl)bicyclo[2.2.1]heptane
- 2-[(2R,4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid
Uniqueness
Compared to similar compounds, (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is unique due to its specific stereochemistry and the presence of two trichloromethyl groups attached to a trioxane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
40657-02-1 |
|---|---|
分子式 |
C5H4Cl6O3 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
(2S,4R)-2,4-bis(trichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2/t2-,3+ |
InChI 键 |
VQJJRXHXZLXWRO-WSOKHJQSSA-N |
手性 SMILES |
C1O[C@H](O[C@H](O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
规范 SMILES |
C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


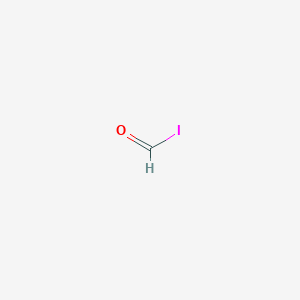
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)

